molecular formula C9H14O3 B2984163 2-(Oxolan-2-YL)oxolane-2-carbaldehyde CAS No. 1822638-32-3

2-(Oxolan-2-YL)oxolane-2-carbaldehyde

Cat. No.: B2984163
CAS No.: 1822638-32-3
M. Wt: 170.208
InChI Key: LZYPCMDLBWCMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Oxolan-2-YL)oxolane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . It is characterized by the presence of two oxolane rings and an aldehyde functional group. This compound is primarily used for research purposes and has various applications in scientific studies.

Scientific Research Applications

2-(Oxolan-2-YL)oxolane-2-carbaldehyde has several applications in scientific research, including:

Safety and Hazards

The compound is not intended for human or veterinary use and should be handled with care . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-YL)oxolane-2-carbaldehyde typically involves the reaction of oxolane derivatives with aldehyde precursors under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as this compound is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-YL)oxolane-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-YL)oxolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxolane rings may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxolan-2-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(Oxolan-2-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(Oxolan-2-YL)methanol: Similar structure but with a methanol group instead of an aldehyde.

Properties

IUPAC Name

2-(oxolan-2-yl)oxolane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-7-9(4-2-6-12-9)8-3-1-5-11-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYPCMDLBWCMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCCO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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